![molecular formula C20H14ClF2NOS B3127103 N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,4-difluorobenzenecarboxamide CAS No. 338398-87-1](/img/structure/B3127103.png)
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,4-difluorobenzenecarboxamide
Overview
Description
Scientific Research Applications
Synthesis and Characterization
The compound N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,4-difluorobenzenecarboxamide, due to its structural complexity, is a subject of interest in the field of chemical synthesis and characterization. Research has been focused on the synthesis and characterization of sulfanilamide derivatives, which share a common structural motif with the compound . These studies include thermal and antimicrobial activities, providing insights into the compound's potential applications beyond its basic chemical properties (Lahtinen et al., 2014).
Material Science Applications
In material science, derivatives of compounds structurally similar to N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,4-difluorobenzenecarboxamide have been explored for their unique properties. For example, aromatic polyimides derived from thiophenyl-substituted benzidines, which resemble the core structure of the compound, exhibit high refractive indices, small birefringence, and good thermomechanical stabilities. These materials are promising for applications requiring transparent materials with exceptional optical and thermal properties (Tapaswi et al., 2015).
Antimicrobial Activity
The search for new antimicrobial agents has led to the synthesis and testing of molecules with structural similarities to N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,4-difluorobenzenecarboxamide. These studies aim to evaluate their efficacy against various bacterial and fungal strains. For instance, novel chalcone derivatives have been synthesized and demonstrated antimicrobial activity, indicating the potential of such compounds in developing new therapeutic agents (Patel & Patel, 2011).
Catalysis and Polymerization
Research into the coordination chemistry of dinucleating P2N2S ligands, which are chemically related to the compound of interest, has led to the preparation and characterization of cationic palladium complexes. These complexes have shown to catalyze the vinyl-addition polymerization of norbornene, highlighting the potential of such structures in catalysis and polymer synthesis applications (Siedle et al., 2007).
Safety and Hazards
properties
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-2,4-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2NOS/c21-14-3-8-17(9-4-14)26-12-13-1-6-16(7-2-13)24-20(25)18-10-5-15(22)11-19(18)23/h1-11H,12H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRJKQTWNHYEBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,4-difluorobenzenecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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